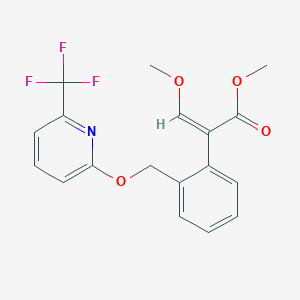

Metabolite 4 of Picoxystrobin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metabolite 4 of Picoxystrobin is a degradation product of the fungicide Picoxystrobin, which belongs to the strobilurin class of fungicides. These fungicides are widely used in agriculture to control a variety of fungal diseases in crops. Metabolite 4 is formed during the breakdown of Picoxystrobin in the environment, particularly in soil and plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Metabolite 4 of Picoxystrobin involves the degradation of Picoxystrobin under specific conditions. The primary synthetic route includes hydrolysis, oxidation, and other biotransformation reactions. These reactions can be catalyzed by microbial enzymes or occur under specific environmental conditions such as pH and temperature .

Industrial Production Methods

Industrial production of Metabolite 4 is not typically performed intentionally. Instead, it is a byproduct of the application of Picoxystrobin in agricultural settings. The degradation process can be monitored and studied to understand the environmental fate of Picoxystrobin and its metabolites .

Analyse Chemischer Reaktionen

Types of Reactions

Metabolite 4 of Picoxystrobin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

O-demethylation: This reaction involves the removal of a methyl group from an oxygen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and microbial enzymes that facilitate biotransformation. The conditions for these reactions can vary, but they often occur under ambient environmental conditions such as neutral to slightly alkaline pH and moderate temperatures .

Major Products Formed

The major products formed from these reactions include various oxidized and hydrolyzed derivatives of Picoxystrobin. These products can further degrade into simpler compounds that are less toxic and more environmentally friendly .

Wissenschaftliche Forschungsanwendungen

Metabolite 4 of Picoxystrobin has several scientific research applications, including:

Environmental Chemistry: Studying the degradation pathways and environmental fate of Picoxystrobin and its metabolites.

Agricultural Science: Understanding the impact of fungicide residues on soil health and crop safety.

Toxicology: Assessing the potential toxic effects of Picoxystrobin metabolites on non-target organisms

Wirkmechanismus

The mechanism of action of Metabolite 4 involves its interaction with various molecular targets in the environment. It primarily affects microbial communities in the soil by inhibiting mitochondrial respiration. This inhibition occurs through the binding of the metabolite to the Qo site of cytochrome b, blocking electron transport and disrupting ATP production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Metabolite 4 of Picoxystrobin include other strobilurin fungicide metabolites such as:

- Azoxystrobin Metabolites

- Pyraclostrobin Metabolites

- Fluoxastrobin Metabolites

- Kresoxim-methyl Metabolites .

Uniqueness

This compound is unique due to its specific chemical structure and degradation pathway. While it shares some common features with other strobilurin metabolites, its formation and environmental behavior can differ significantly, making it a distinct compound of interest in environmental and agricultural research .

Eigenschaften

CAS-Nummer |

1868093-92-8 |

|---|---|

Molekularformel |

C18H16F3NO4 |

Molekulargewicht |

367.3 g/mol |

IUPAC-Name |

methyl (Z)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11- |

InChI-Schlüssel |

IBSNKSODLGJUMQ-KAMYIIQDSA-N |

Isomerische SMILES |

CO/C=C(/C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)\C(=O)OC |

Kanonische SMILES |

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

azolidine-2-carboxylic acid](/img/structure/B12055228.png)

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)